4-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
Overview
Description
4-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that features a tetrazole ring, a phenylcarbamoyl group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting phenyl isothiocyanate with sodium azide to form 1-phenyl-1H-tetrazole-5-thiol.
Introduction of Sulfanyl Group: The tetrazole derivative is then reacted with propargyl bromide to introduce the sulfanyl group, forming a propargylsulfanyl derivative.
Click Chemistry: The final step involves a click reaction with various azides to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts such as CuSO4 and sodium ascorbate in a DMF-water mixture to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the tetrazole ring or the benzamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylcarbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while reduction of the tetrazole ring could produce amines.
Scientific Research Applications
4-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating diseases such as Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit key enzymes or block receptor sites, thereby reducing inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1H-tetrazole-5-thiol
- Propargylsulfanyl derivatives
- 1-Aryl-1H-1,2,3-triazol-4-yl derivatives
Uniqueness
What sets 4-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE apart is its unique combination of a tetrazole ring, a phenylcarbamoyl group, and a benzamide moiety, which collectively contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-[5-(2-anilino-2-oxoethyl)sulfanyltetrazol-1-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S/c17-15(24)11-6-8-13(9-7-11)22-16(19-20-21-22)25-10-14(23)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,24)(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXWLMUDBVPARO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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